molecular formula C21H33N3O2 B11357921 N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide

Cat. No.: B11357921
M. Wt: 359.5 g/mol
InChI Key: HPOQATFTNGDNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a cyclohexyl group, and a phenoxyacetamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethylpiperazine with cyclohexylmethyl chloride to form the intermediate N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}amine. This intermediate is then reacted with 2-phenoxyacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide is unique due to its combination of a piperazine ring, cyclohexyl group, and phenoxyacetamide moiety. This structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Biological Activity

N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory effects, cytotoxicity, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

\text{N 1 4 ethylpiperazin 1 yl cyclohexyl methyl}-2-phenoxyacetamide}}

This structure suggests potential interactions with various biological targets, particularly in the context of pain management and inflammation.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of compounds similar to this compound. For instance, a related phenoxy acetic acid derivative demonstrated significant inhibition of paw edema in animal models, achieving reductions of 63.35% and 46.51% in paw thickness and 68.26% and 64.84% in paw weight, respectively . The mechanism involves the inhibition of pro-inflammatory mediators such as TNF-α and PGE-2, with reductions of 61.04% and 60.58% observed .

COX Inhibition Studies

A detailed investigation into cyclooxygenase (COX) inhibition revealed that compounds structurally related to this compound exhibited varying degrees of COX-1 and COX-2 inhibitory activities. The IC50 values for COX-2 ranged from 0.06 ± 0.01 to 0.97 ± 0.06 μM, indicating potent activity compared to standard drugs like celecoxib (IC50 = 0.05 ± 0.02 μM) . Table 1 summarizes these findings.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
Compound A4.07 ± 0.120.06 ± 0.0167.78
Compound B7.00 ± 0.200.09 ± 0.0177.78
Celecoxib14.93 ± 0.120.05 ± 0.02298.6

Cytotoxic Activity

The cytotoxic effects of this compound have also been explored in various cancer cell lines, particularly leukemia subtypes. A recent study indicated that derivatives with similar structural features demonstrated promising cytotoxicity against multiple leukemia cell lines, including K562 and U937, while exhibiting lower toxicity towards normal peripheral blood mononuclear cells (PBMNCs) . This selectivity underscores the potential for developing targeted therapies.

The biological activity of this compound may be attributed to its ability to modulate inflammatory pathways and induce apoptosis in cancer cells:

  • Inhibition of Pro-inflammatory Cytokines : By reducing levels of TNF-α and PGE-2.
  • Induction of Apoptosis : Mechanistic studies indicate that certain derivatives promote apoptosis through mitochondrial pathways in cancer cells .

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

  • Case Study on Inflammation : A study involving rats demonstrated that administration of a phenoxy acetic acid derivative led to significant reductions in inflammation markers without adverse gastrointestinal effects, suggesting a favorable safety profile .
  • Cancer Treatment Study : In vitro studies showed that specific derivatives exhibited higher cytotoxicity against resistant leukemia cell lines compared to standard treatments, highlighting their potential as novel therapeutic agents .

Properties

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]-2-phenoxyacetamide

InChI

InChI=1S/C21H33N3O2/c1-2-23-13-15-24(16-14-23)21(11-7-4-8-12-21)18-22-20(25)17-26-19-9-5-3-6-10-19/h3,5-6,9-10H,2,4,7-8,11-18H2,1H3,(H,22,25)

InChI Key

HPOQATFTNGDNNV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)COC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.